Structural and Synthetic Profiling of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Structural and Synthetic Profiling of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the pursuit of novel chemical space, seven-membered aliphatic heterocycles like azepanes have emerged as privileged scaffolds, offering greater three-dimensionality than flat aromatic rings and improving the intellectual property landscape of drug discovery programs[1]. Among these, Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (CAS: 1956322-36-3)[2] represents a highly sophisticated, multi-functional building block.
As a Senior Application Scientist, I have observed that the successful integration of such complex scaffolds into high-throughput library generation depends entirely on understanding their conformational dynamics and orthogonal reactivity. This whitepaper provides an in-depth technical guide to the structural logic, physicochemical profiling, and validated experimental workflows for derivatizing this specific azepane scaffold.
Structural & Conformational Analysis
The biological efficacy of azepane-containing drugs is heavily dictated by their ring conformation. Unsubstituted seven-membered rings are highly flexible, which can lead to a high entropic penalty upon binding to a target protein[3].
The architecture of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate elegantly solves this through the Thorpe-Ingold effect (gem-disubstituent effect)[4][5].
-
Angle Compression: The introduction of the geminal amino and methyl groups at the C5 position compresses the internal C-C-C bond angle.
-
Conformational Restriction: This steric buttressing forces the azepane ring into a highly specific, stable puckered conformation (typically a twist-chair)[6].
-
Thermodynamic Advantage: By pre-organizing the scaffold into a bioactive conformation, the entropic cost of target engagement is drastically reduced, often resulting in superior potency and selectivity[5].
Orthogonal Reactivity & Site-Selective Functionalization
To utilize this scaffold in Diversity-Oriented Synthesis (DOS), we must exploit its three orthogonal reactive handles. The design of this molecule allows for sequential, site-selective modifications without the need for intermediate reprotection steps.
Fig 1. Orthogonal reactivity map of the 5-amino-5-methyl-3-oxoazepane scaffold.
-
C5-Primary Amine (Nucleophile): Situated on a quaternary stereocenter, this amine is highly sterically hindered. Standard carbodiimide coupling reagents (like EDC/HOBt) often fail or proceed sluggishly here.
-
C3-Ketone (Electrophile): A reactive carbonyl primed for asymmetric reductive amination or functionalization into spirocycles. It can also be left intact to act as a reversible covalent binder for catalytic serine/cysteine proteases.
-
N1-Cbz Group (Protecting Group): The carboxybenzyl (Cbz) group is completely stable to the basic conditions required for C5-amidation and the mildly acidic conditions of C3-reductive amination. It acts as a terminal "lock," only to be removed via catalytic hydrogenolysis once the core is fully elaborated.
Physicochemical Data Summary
Understanding the baseline physicochemical properties is critical for downstream pharmacokinetic (PK) optimization.
| Property | Value | Causality / Relevance in Drug Design |
| Chemical Formula | C15H20N2O3 | Defines the baseline mass before derivatization. |
| Molecular Weight | 276.33 g/mol | Leaves a ~225 Da allowance for substituents to stay within Lipinski's Rule of 5 (<500 Da). |
| CAS Number | 1956322-36-3 | Unique identifier for procurement and database cataloging[2]. |
| H-Bond Donors | 1 (-NH2) | Contributes to target engagement; will be consumed during amidation. |
| H-Bond Acceptors | 4 (C=O, N) | Enhances aqueous solubility; crucial for oral bioavailability. |
| Stereocenters | 1 (C5) | The quaternary center dictates the 3D vector of attached pharmacophores. |
Experimental Protocols: Self-Validating Derivatization Workflow
The following step-by-step methodology outlines a self-validating system for generating a focused library from this scaffold. The sequence is deliberately designed to tackle the most sterically demanding reaction first.
Fig 2. Step-by-step derivatization workflow for library generation.
Protocol A: Amidation of the Sterically Hindered C5-Amine
Scientific Rationale: Because the C5 amine is attached to a quaternary carbon, it suffers from severe steric hindrance. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt-active ester. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance (neighboring group participation), which dramatically accelerates the coupling reaction and overcomes the steric bulk that would otherwise stall the reaction[7][8].
Step-by-Step Procedure:
-
Activation: In an oven-dried flask under N2, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt-active ester.
-
Coupling: Add Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (1.0 eq) in a single portion.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The anchimeric assistance of HATU ensures rapid conversion despite the quaternary center[7].
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Reductive Amination at the C3-Ketone
Scientific Rationale: With the C5 amine secured as an amide, the C3 ketone is targeted. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to selectively reduce the transiently formed iminium ion without prematurely reducing the ketone directly to an alcohol.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the C5-amide intermediate (1.0 eq) and the desired primary/secondary amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.
-
Reduction: Add NaBH(OAc)3 (2.0 eq) portion-wise.
-
Reaction: Stir for 12 hours. The steric bulk of the C5-position will often impart high diastereoselectivity to the incoming hydride attack at C3.
-
Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry over MgSO4, and purify via reverse-phase HPLC.
Protocol C: Orthogonal Deprotection of the N1-Cbz Group
Scientific Rationale: The Cbz group must be removed to expose the azepane secondary amine for final drug-target interactions (e.g., salt bridge formation with aspartate residues in monoamine transporters). Hydrogenolysis is chosen as it is a traceless, self-validating reaction; the byproducts (toluene and CO2) are easily removed, often yielding the product in quantitative yield without chromatography.
Step-by-Step Procedure:
-
Setup: Dissolve the fully elaborated intermediate in HPLC-grade Methanol (0.05 M).
-
Catalyst: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is highly pyrophoric; add under a blanket of Argon.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final, free N1-azepane target.
Applications in Medicinal Chemistry
The derivatized products of this scaffold are highly sought after in modern pharmacology:
-
Neuropharmacology: Bicyclic and functionalized azepanes have recently been identified as highly potent, brain-penetrant inhibitors of monoamine transporters (NET, DAT, SERT) and σ-1 receptors, making them prime candidates for neuropsychiatric drug discovery[9][10].
-
Alzheimer's Disease: Azepane derivatives are actively utilized as BACE1 (β-secretase) inhibitors. The basic azepane nitrogen interacts favorably with the catalytic aspartate dyads of the enzyme, blocking the cleavage of Amyloid Precursor Protein (APP)[11].
References
-
ResearchGate. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved March 3, 2026, from[Link]
-
Journal of Medicinal Chemistry (ACS Publications). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved March 3, 2026, from [Link]
-
Journal of Medicinal Chemistry (ACS Publications). (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved March 3, 2026, from[Link]
-
PMC - NIH. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates (Discussing the Thorpe-Ingold effect in cyclic systems). Retrieved March 3, 2026, from [Link]
-
ResearchGate. (2001). Control of peptide conformation by the Thorpe-Ingold effect. Retrieved March 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. molcore.com [molcore.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
